BenchChemオンラインストアへようこそ!

Bitolterol

Asthma Bronchodilation FEV1

Bitolterol is a diester prodrug of colterol, uniquely activated by lung-specific esterases for tissue-selective β2-agonism. This mechanism ensures sustained bronchodilation (>5h) and a superior cardiac safety margin vs. albuterol or isoproterenol in animal models. Ideal for preclinical studies on bronchoselective delivery, extended-duration bronchoprotection in exercise-induced asthma models, or combination regimens with theophylline. Withdrawn from the human pharmaceutical market in 2001, it is now exclusively available for R&D as a reference standard or tool compound.

Molecular Formula C28H31NO5
Molecular Weight 461.5 g/mol
CAS No. 30392-40-6
Cat. No. B1667532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBitolterol
CAS30392-40-6
Synonymsitolterol
bitolterol mesylate
bitolterol methanesulfonate
S-1540
Tornalate
Win 32784
Molecular FormulaC28H31NO5
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(CNC(C)(C)C)O)OC(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C28H31NO5/c1-18-6-10-20(11-7-18)26(31)33-24-15-14-22(23(30)17-29-28(3,4)5)16-25(24)34-27(32)21-12-8-19(2)9-13-21/h6-16,23,29-30H,17H2,1-5H3
InChIKeyFZGVEKPRDOIXJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bitolterol (CAS 30392-40-6) Procurement Guide: Prodrug Bronchodilator with Extended Duration and Improved Bronchoselectivity


Bitolterol (CAS 30392-40-6) is a diester sympathomimetic amine and ester prodrug of colterol (N-t-butylnoradrenaline), a selective β2-adrenergic receptor agonist [1]. Bitolterol is hydrolyzed by tissue esterases, which are present at high concentrations in the lung, to release the active metabolite colterol locally [2]. Bitolterol mesylate was formerly marketed under the brand name Tornalate and was FDA-approved in December 1984 for the relief of bronchospasm in asthma, chronic bronchitis, and emphysema; it was withdrawn from the market by Élan Pharmaceuticals in 2001 [3][4].

Why Bitolterol (CAS 30392-40-6) Cannot Be Substituted by Other Short-Acting β2-Agonists


Generic substitution among β2-agonists is scientifically unsupported due to substantial differences in prodrug activation mechanisms, duration of bronchodilator activity, and bronchoselectivity profiles. Bitolterol is a prodrug that requires hydrolysis by lung-specific esterases to release colterol, a design feature that confers tissue-selective activation not shared by direct-acting agents such as albuterol (salbutamol) or isoproterenol [1]. Animal studies have demonstrated a greater separation of bronchodilator and cardiovascular activities for bitolterol compared with both albuterol and terbutaline, a pharmacodynamic distinction with direct implications for therapeutic index [2]. Clinical trial data confirm that bitolterol provides significantly longer duration of bronchodilation than isoproterenol, and produces higher FEV1 increases than albuterol at extended post-dose time points [3][4].

Bitolterol (CAS 30392-40-6) Quantitative Evidence: Direct Comparative Data Versus Albuterol, Isoproterenol, and Terbutaline


Bitolterol vs. Albuterol: Prolonged Bronchodilation with Statistically Superior FEV1 at Extended Post-Dose Time Points

In a double-blind, parallel, single-dose study of 120 adolescent and young adult patients with moderate to severe asthma, bitolterol mesylate aerosol (1.11 mg, three sprays) produced a mean percent increase in FEV1 over baseline of 20% at 8 hours post-dose, whereas albuterol aerosol (180 mcg, two sprays) produced only a 15% increase at 5 hours post-dose [1]. Differences in FEV1 increase between the two treatment groups were statistically significant at 4 to 8 hours after a dose. In the subgroup of patients with baseline FEV1 <50% of predicted normal, the response to bitolterol was higher than that observed with albuterol treatment (p < 0.1) [1].

Asthma Bronchodilation FEV1 Duration of Action

Bitolterol vs. Isoproterenol in Non-Steroid-Using Asthma Patients: Median Duration 6.0–7.3 Hours vs. 1.7–4.0 Hours

In a 3-month double-blind, multicenter study of 182 non-steroid-using patients with asthma (mean baseline FEV1 ~60% of predicted normal), bitolterol mesylate (1.0 mg) or isoproterenol hydrochloride (1.5 mg) was administered three times daily via closed-port nebulizer [1]. On monthly test days (days 1, 30, 60, and 90), median durations of bronchodilator activity for bitolterol were 7.3, 6.5, 6.5, and 6.0 hours, compared with 4.0, 1.7, 3.7, and 1.9 hours for isoproterenol [1]. Mean FEV1 response remained >15% over baseline for ≥8 hours with bitolterol on each of the four test days, versus 2.5 to 5 hours for isoproterenol [1].

Asthma Bronchodilation FEV1 Duration of Action Isoproterenol

Bitolterol vs. Isoproterenol in Steroid-Dependent Asthma: 5–8 Hours Duration vs. 2–4.75 Hours, Superior AUC

In a 3-month double-blind, randomized, parallel-group study of 183 ambulatory patients with steroid-dependent asthma, nebulized bitolterol mesylate (1.0 mg TID) was compared with isoproterenol hydrochloride (1.5 mg TID) [1]. Nebulized bitolterol was statistically superior (p < 0.05) to nebulized isoproterenol in terms of duration of action and area under the curve (AUC) of FEV1 response [1]. The mean FEV1 response to bitolterol remained greater than 15% over baseline for 5 to 8 hours on the four test days, compared to 2 to 4.75 hours for isoproterenol therapy [1].

Asthma Steroid-Dependent Asthma Bronchodilation FEV1 AUC

Bitolterol vs. Isoproterenol in Exercise-Induced Asthma: 5.0% Maximal FEV1 Decrease vs. 22.2% (Isoproterenol) and 23.2% (Placebo)

In a double-blind, crossover study of 12 subjects with exercise-induced asthma, bitolterol mesylate aerosol (1050 mcg, three inhalations) provided superior protection against exercise-induced bronchoconstriction compared with isoproterenol (255 mcg) and placebo [1]. The mean percent maximal decrease in FEV1 after exercise was 5.0% for bitolterol, 22.2% for isoproterenol, and 23.2% for placebo [1].

Exercise-Induced Asthma Bronchoprotection FEV1 Isoproterenol

Bitolterol Prodrug Activation: Lung-Selective Esterase Hydrolysis Confers Improved Bronchoselectivity vs. Albuterol and Terbutaline

Bitolterol is a biologically inactive ester prodrug that requires hydrolysis by tissue esterases to release the active metabolite colterol [1]. Esterases are present at high concentrations in the lung, enabling local activation of bitolterol at the site of intended therapeutic action [1]. Animal studies have shown a greater separation of bronchodilator and cardiovascular activities for bitolterol in comparison with salbutamol (albuterol) and terbutaline [2]. In animals, the bronchodilator response to bitolterol after histamine or carbachol challenge is considerable, with effects lasting 4 to 5 hours, while cardiovascular response is less than that seen with the comparator drugs and returns to baseline values while bronchodilation continues [2]. In initial clinical trials, transient cardiovascular effects occurred in approximately 5% of patients [2].

Prodrug Esterase Bronchoselectivity Cardiovascular Safety

Active Metabolite Colterol β2-Selectivity: 4.5-Fold β2-over-β1 Affinity vs. Isoproterenol Baseline

The active metabolite of bitolterol, colterol (N-tert-butylnoradrenaline), demonstrates measurable β2-subtype selectivity in radioligand binding assays. Using guinea pig ventricular and lung membrane preparations with [3H]dihydroalprenolol, colterol showed 4.5-fold selectivity for the β2-adrenoceptor subtype compared with isoproterenol as the non-selective agonist reference [1]. This β2-preference contributes to the bronchoselectivity of bitolterol at the molecular target level. In separate binding studies, colterol exhibited IC50 values of 147 nM at β2-adrenoceptors (lung) versus 645 nM at β1-adrenoceptors (heart), representing approximately 4.4-fold β2-selectivity [2].

β2-Selectivity Colterol Receptor Binding Adrenergic Receptor

Bitolterol (CAS 30392-40-6) Optimal Application Scenarios Based on Quantitative Differentiation


Preclinical Research Requiring a Prodrug β2-Agonist with Lung-Specific Activation

Bitolterol is an appropriate candidate for preclinical studies investigating tissue-selective β2-agonist delivery or prodrug activation mechanisms. As an ester prodrug requiring hydrolysis by lung-specific esterases to release the active metabolite colterol, bitolterol offers a distinct mechanistic profile compared to direct-acting agents such as albuterol [1]. Animal studies have demonstrated a greater separation of bronchodilator and cardiovascular activities for bitolterol in comparison with salbutamol (albuterol) and terbutaline [1]. This property makes bitolterol a relevant tool compound for exploring bronchoselective adrenergic pharmacology and for validating in vivo models where minimizing systemic cardiovascular effects is a key experimental requirement.

Studies Requiring Extended-Duration Bronchodilation with Single-Dose Administration

For experimental protocols requiring sustained bronchodilation beyond 5–6 hours following a single inhaled dose, bitolterol offers a clear advantage over isoproterenol and a measurable advantage over albuterol. In direct head-to-head studies, bitolterol maintained an FEV1 increase >15% over baseline for 5–8 hours in steroid-dependent patients (vs. 2–4.75 hours for isoproterenol) [2], and achieved median durations of 6.0–7.3 hours in non-steroid-using patients (vs. 1.7–4.0 hours for isoproterenol) [3]. Compared with albuterol, bitolterol produced significantly higher FEV1 increases at 4–8 hours post-dose [4]. These properties support bitolterol's utility in studies evaluating overnight symptom control or extended-duration bronchoprotection protocols.

Exercise-Induced Asthma Models and Bronchoprotection Studies

Bitolterol demonstrates superior bronchoprotective efficacy in exercise-induced asthma compared to isoproterenol, making it a valuable reference compound for studies evaluating pharmacologic protection against exercise-induced bronchoconstriction. In a controlled crossover study, bitolterol reduced the mean percent maximal decrease in FEV1 after exercise to 5.0%, compared with 22.2% for isoproterenol and 23.2% for placebo [5]. This near-complete abrogation of post-exercise bronchoconstriction positions bitolterol as a high-efficacy comparator for evaluating novel agents in exercise-induced asthma models.

Combination Bronchodilator Therapy Research with Theophylline

Bitolterol has demonstrated additive bronchodilator effects when combined with oral theophylline. Clinical data indicate that bitolterol aerosol produces greater and more prolonged bronchodilation than oral theophylline alone, and the combination extends mean duration of action to >7 hours, compared with >5 hours for bitolterol alone and >4 hours for theophylline alone [1]. This evidence supports the use of bitolterol in studies investigating combination bronchodilator regimens, particularly in non-steroid-dependent patient populations where the combined effect is most consistently observed [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bitolterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.